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Galunisertib (LY2157299 monohydrate) is a first-in-class, oral small-molecule inhibitor that selectively
targets the Transforming Growth Factor-Beta (TGF-f) receptor I kinase (also known as ALKS5). It
specifically downregulates the phosphorylation of SMAD2 (pSMAD?2), thereby inhibiting the canonical
TGF-f3 signaling pathway [1] [2]. The TGF-3 pathway plays a central, dual role in cancer, and its inhibition
can counteract key hallmarks of cancer progression, including tumor proliferation, invasion, metastasis, and

immune evasion [1] [3].

The 14 days on/14 days off intermittent dosing schedule was established as a result of extensive
preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling. Preclinical studies revealed
that continuous, long-term exposure to galunisertib was associated with cardiac toxicities in animal models
[1] [2]. To mitigate this risk while maintaining antitumor activity, a PK/PD-driven dosing strategy was
adopted. This intermittent schedule allows for adequate target modulation and antitumor effect during the
"on" period, followed by a treatment-free interval that reduces the risk of cumulative toxicity, resulting in an

acceptable safety profile for clinical investigation [1] [4] [2].

Recommended Dosing Regimen and Parameters

The standardized dosing regimen for galunisertib, used across multiple phase II clinical trials, is

summarized in the table below.
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Table 1: Standardized Galunisertib Dosing Regimen

Parameter Specification

Recommended Adult 150 mg, taken orally, twice daily (BID) [5] [6] [2].

Dose

Dosing Schedule Administered for 14 consecutive days, followed by a 14-day treatment-free

period [1] [5] [6].

Treatment Cycle 28 days [1] [5].
Duration
Formulation Oral tablet [2].

Mechanism of Action and Experimental Evidence

Galunisertib functions as an ATP-competitive inhibitor of the TGF-f receptor I (TGFBRI/ALKS) kinase. By
binding to the ATP-binding pocket, it prevents the receptor-mediated phosphorylation of SMAD2 and
SMAD3, thus abrogating the formation of the SMAD2/3-SMAD4 complex and its subsequent translocation
to the nucleus. This blockade inhibits the transcription of TGF-3-responsive genes involved in epithelial-

mesenchymal transition (EMT), metastasis, angiogenesis, and immune suppression [1] [4] [2].

Diagram: Galunisertib Inhibition of the Canonical TGF- Signaling Pathway
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The efficacy of this regimen is supported by clinical evidence. Key clinical trials that established and utilized

the 14-day-on/14-day-off schedule are summarized below.

Table 2: Clinical Trial Evidence for the 14-day-on/14-day-off Regimen

Trial Context /| Population Dosing Regimen Key Findings & Rationale

| Various Phase II Trials (e.g., HCC, Glioblastoma, Pancreatic Cancer) | Galunisertib 150 mg BID 14 days
on / 14 days off in 28-day cycles [1] [2]. | Rationale: PK/PD model-defined schedule to balance efficacy and
safety. Shown to be safe and tolerable, enabling clinical investigation [1] [2]. | | First-line Advanced HCC
(in combination with Sorafenib) | Galunisertib: 150 mg BID, 14 days on/14 days off. Sorafenib: 400 mg
BID, continuous daily dosing [6]. | Efficacy: Median OS was 18.8 months. The combination had an
acceptable safety profile, and a decrease in TGF-f31 was associated with longer OS [6]. | | Uterine/Ovarian
Carcinosarcoma (in combination with Carboplatin/Paclitaxel) | Galunisertib: 150 mg BID, days 4-17 of
a 28-day cycle. Chemotherapy given per standard schedule [5]. | Feasibility: The combination was deemed
feasible with only 1 dose-limiting toxicity in 21 patients. The study confirmed the tolerability of this

intermittent schedule with chemotherapy [5]. |

Pharmacodynamic Monitoring Protocol

A critical component of galunisertib administration is the monitoring of pharmacodynamic (PD) effects to

confirm target engagement.

¢ Primary PD Biomarker: Inhibition of phosphorylated SMAD2 (pSMAD2) in response to TGF-[3
stimulation [4].
¢ Recommended Assay: Immunoassay (e.g., ELISA or Western Blot) to quantify pSMAD?2 levels in
Peripheral Blood Mononuclear Cells (PBMCs) [4].
e Experimental Workflow:
o Sample Collection: Collect whole blood samples from patients pre-dose and at designated
time points during the first cycle (e.g., Day 1, Day 15).
o PBMC Isolation: Isolate PBMCs using standard Ficoll density gradient centrifugation.
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o Ex Vivo Stimulation: Stimulate isolated PBMCs with exogenous TGF-31 (e.g., 5 ng/mL for 1
hour) to activate the pathway.

o Lysis and Analysis: Lyse the cells and measure pSMAD2 levels. A reduction in pPSMAD2
levels in post-dose samples compared to pre-dose baseline indicates successful target
engagement by galunisertib [4].

¢ Alternative Biomarker: In some trials (e.g., HCC), a decrease of >20% from baseline in circulating
plasma TGF-B1 levels was associated with significantly longer overall survival (22.8 vs. 12.0 months),
serving as a potential surrogate efficacy marker [6].

Important Considerations and Current Status

¢ Safety Profile: The most common treatment-emergent adverse events across clinical trials included
fatigue, anemia, and peripheral edema. The most common grade 3/4 event was neutropenia. The
intermittent schedule was crucial in managing these toxicities [6] [2].

¢ Drug Development Status: It is important for researchers to note that despite the established dosing
regimen and evidence of biological activity, the clinical development of galunisertib by Eli Lilly was
discontinued in January 2020 due to a lack of meaningful improvement in primary survival
endpoints in pivotal Phase Il trials for solid tumors [2]. However, the compound remains a critical tool
for probing TGF-f3 biology, and its well-defined dosing protocol provides a valuable template for the
development of next-generation TGF-3 pathway inhibitors.

Protocol Summary

The 14-day-on/14-day-off intermittent dosing of galunisertib at 150 mg BID represents a rationally
designed regimen that successfully translated preclinical target inhibition into a clinically tractable strategy.
This protocol, supported by robust PK/PD modeling and clinical validation, effectively balances antitumor
activity with manageable toxicity and provides a foundational approach for targeting the TGF-3 pathway in

oncology research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4539082/
https://trial.medpath.com/drug/report/75bf3d2e5489dd77
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-024-05411-4
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-024-05411-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5805504/
https://pubmed.ncbi.nlm.nih.gov/41197229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708671/
https://www.smolecule.com/products/b528666#galunisertib-dosing-regimen-14-days-on-14-days-off
https://www.smolecule.com/products/b528666#galunisertib-dosing-regimen-14-days-on-14-days-off
https://www.smolecule.com/products/b528666#galunisertib-dosing-regimen-14-days-on-14-days-off
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528666?utm_src=pdf-bulk
https://www.smolecule.com/products/s528666?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s528666?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

